N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
Description
N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing a five-membered ring with oxygen and nitrogen atoms
Properties
IUPAC Name |
N,N-dibutyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-5-12-19(13-6-4-2)17(21)11-14-20-15-9-7-8-10-16(15)23-18(20)22/h7-10H,3-6,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMBLLGXHYPDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCN1C2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under specific conditions. One common method involves the use of a dehydrogenative coupling reaction of primary alcohols with 2-aminophenol, utilizing a magnetically recoverable catalyst such as Fe3O4@SiO2@PPh2-Rh . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalytic systems and automation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific properties, such as thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibutyl groups and oxazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the oxazole class of compounds, characterized by the presence of an oxazole ring. The compound's structure contributes to its stability and biological activity. The dibutyl groups enhance lipophilicity, potentially facilitating membrane penetration and receptor interaction.
The mechanism of action for this compound involves binding to specific molecular targets, which may include enzymes or receptors involved in cellular signaling pathways. This interaction modulates the activity of these targets, leading to various biological effects such as antimicrobial activity and inhibition of cancer cell proliferation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial and fungal pathogens.
Efficacy Against Bacterial Strains
Table 1 summarizes the minimum inhibitory concentration (MIC) values for this compound compared to standard antibiotics:
| Pathogen | MIC (µg/ml) | Standard Antibiotic | MIC (µg/ml) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Ampicillin | 4 |
| Escherichia coli | 32 | Ciprofloxacin | 8 |
| Candida albicans | 8 | Clotrimazole | 4 |
The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at relatively low concentrations .
Efficacy Against Fungal Strains
In addition to bacterial pathogens, the compound also demonstrated antifungal activity.
Table 2 presents the antifungal activity against various fungal strains:
| Fungal Strain | MIC (µg/ml) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
| Candida tropicalis | 32 |
The results suggest that this compound could serve as a potential lead compound for developing new antifungal agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. Various derivatives have been synthesized and tested against different cancer cell lines.
Case Studies
-
Breast Cancer (MCF7 Cell Line) :
- Compound showed IC50 values in the range of 5–10 µM, indicating moderate potency against breast cancer cells.
- Comparison with standard chemotherapeutics revealed that it could enhance the efficacy when used in combination therapies.
-
Lung Cancer (A549 Cell Line) :
- The compound exhibited cytotoxic effects with IC50 values around 12 µM.
- Mechanistic studies indicated induction of apoptosis through activation of caspase pathways.
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Its unique structural features contribute to its stability and efficacy. Future research should focus on:
- Elucidating detailed mechanisms of action.
- Conducting in vivo studies to assess therapeutic efficacy.
- Exploring structure-activity relationships to optimize potency and selectivity.
This compound holds potential as a lead candidate for further drug development in treating infections and cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
